1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid is a specialized organic compound with significant implications in synthetic chemistry and medicinal applications. Its molecular formula is , and it is characterized by the presence of a tert-butoxycarbonyl (BOC) protecting group, which is crucial in various organic synthesis processes. The compound's trifluoromethyl group enhances its biological activity and stability.
This compound can be synthesized through various chemical reactions involving cyclobutane derivatives and functionalization techniques. Its synthesis and applications have been documented in scientific literature, including studies on its role in peptide synthesis and other biochemical pathways.
1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid belongs to the class of amino acids and derivatives, specifically those modified for enhanced reactivity and stability in chemical reactions. It serves as a versatile building block in organic chemistry.
The synthesis of 1-(tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid typically involves the following steps:
The synthesis requires careful control of reaction conditions, such as temperature, solvent choice, and reaction time, to ensure high yield and purity. Techniques such as chromatography are often employed for purification.
The molecular structure of 1-(tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid features a cyclobutane ring with a carboxylic acid group, an amino group protected by a tert-butoxycarbonyl moiety, and a trifluoromethyl substituent.
1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid participates in various chemical reactions, primarily as a nucleophile or electrophile:
The efficiency of these reactions depends on factors such as reaction conditions (temperature, pH), choice of coupling reagents, and the presence of catalysts.
The mechanism by which 1-(tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid acts in biochemical pathways involves its role as a protecting group during peptide synthesis. The BOC group protects the amino functionality from unwanted reactions while allowing for selective coupling with other amino acids.
1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid is utilized in several scientific applications:
1-(Tert-butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid (CAS 2306270-08-4) represents a structurally sophisticated building block in modern synthetic organic chemistry. Characterized by the molecular formula C₁₁H₁₆F₃NO₄ and a molecular weight of 283.24 g/mol, this compound integrates three pharmaceutically significant elements: a strained cyclobutane core, a Boc-protected amino group, and a trifluoromethyl substituent [1] [5] [10]. Its stereoelectronically constrained architecture confers unique physicochemical properties that are increasingly exploited in rational drug design, particularly in the development of peptidomimetics and conformationally restricted bioactive analogs. Commercial availability in research quantities (typically 95-98% purity) facilitates its application across diverse synthetic programs, while its storage stability under refrigerated conditions (2-8°C) ensures practical utility in laboratory settings [10]. The compound's SMILES representation (OC(=O)C1(NC(=O)OC(C)(C)C)CC(C(F)(F)F)C1) and InChIKey (FBPITRHRQFTXRS-UHFFFAOYSA-N) provide precise identifiers for computational chemistry and cheminformatics applications [1].
The cyclobutane ring system in this target compound exemplifies the strategic deployment of strained alicyclic scaffolds to modulate bioactive molecule conformation and properties. Compared to more common cyclohexane or cyclopentane systems, cyclobutanes impart significant ring strain (approximately 110 kJ/mol), which:
Table 1: Comparative Analysis of Cyclic Amino Acid Scaffolds in Biomedical Applications
Ring Size | Representative Compound | Key Transport Mechanism | Tumor:Brain Ratio (Preclinical) | Primary Research Application | |
---|---|---|---|---|---|
Cyclobutane | 1-(Boc-amino)-3-(CF₃)-cyclobutane-1-COOH | System L/ASC transporters | Data under investigation | Peptidomimetics, kinase inhibitors | |
Cyclopentane | anti-2-FACPC | System L dominant | 2.8 (9L gliosarcoma rat model) | Prostate cancer PET imaging | [9] |
Cyclohexane | 1-Aminocyclohexanecarboxylic acid | Not characterized | N/A | Conformational studies |
Recent advances highlight cyclobutane-containing compounds in oncology therapeutics, particularly for targeting difficult-to-image cancers like glioblastoma and prostate carcinoma. The 9L gliosarcoma rat model has demonstrated that fluorinated cyclobutane amino acid derivatives achieve tumor-to-contralateral brain tissue ratios up to 2.8, outperforming conventional imaging agents like [¹⁸F]FDG in specificity [9]. This transport occurs primarily through system L amino acid transporters (LAT1), which are overexpressed in tumor cells, enabling selective accumulation. The trifluoromethyl-substituted cyclobutane scaffold in our target compound may leverage similar biological transport mechanisms while offering enhanced metabolic stability over non-fluorinated analogs due to the fluorine's electronegativity and steric contribution.
The stereochemical complexity of 1,3-disubstituted cyclobutanes necessitates careful synthetic control, as relative stereochemistry (cis vs trans) profoundly impacts biological transport efficiency. X-ray crystallography has confirmed that the spatial orientation of substituents directly influences binding to LAT1 transporters, with trans configurations often exhibiting superior uptake kinetics compared to cis isomers in preclinical models [9]. This underscores the importance of stereoselective synthesis when utilizing this scaffold in pharmaceutical development.
Trifluoromethyl Group (-CF₃)
The trifluoromethyl group serves as a critical pharmacophore in contemporary drug design due to its combined steric, electronic, and hydrophobic properties:
In the context of cyclobutane systems, the -CF₃ group at the 3-position induces significant electronic asymmetry, potentially enhancing binding specificity to biological targets through dipole-dipole interactions and fluorine bonding. This effect is substantiated by computational analyses indicating a TPSA of 75.63 Ų and calculated LogP of 2.31 for our target compound [10].
Table 2: Functional Group Contributions to Molecular Properties
Functional Group | Role in Synthesis | Impact on Bioactivity | Strategic Advantage | |
---|---|---|---|---|
Trifluoromethyl (-CF₃) | Electron-withdrawing activator for nucleophilic substitution | Enhances binding affinity (fluorine interactions) and metabolic stability | Improved pharmacokinetics; enhanced blood-brain barrier penetration | |
Boc-protected amine | Temporary protection prevents unwanted nucleophilic reactions | Enables precise peptide coupling at carboxylic acid position | Acid-labile (TFA/HCl) for selective deprotection without affecting other functionalities | |
Carboxylic acid (-COOH) | Enables amide coupling via EDC/HOBt activation | Facilitates target engagement through salt bridge formation | Critical for integration into peptide chains and prodrug strategies |
Boc-Protected Amino Group
The tert-butoxycarbonyl (Boc) protecting group serves multiple essential functions:
The Boc group's strategic value is particularly evident in multi-step peptide synthesis, where it enables selective deprotection in the presence of acid-sensitive functional groups. This protection methodology has proven indispensable for constructing complex molecules containing cyclobutane amino acid cores, allowing sequential coupling while maintaining stereochemical integrity at the quaternary center [10]. The molecular weight contribution of the Boc group (101.12 g/mol) constitutes approximately 35% of the compound's total mass, highlighting its substantial influence on physicochemical behavior during synthetic applications.
The synergistic combination of these functional groups creates a versatile building block for medicinal chemistry: (1) the carboxylic acid enables standard amide coupling or esterification; (2) the Boc-protected amine allows controlled deprotection and subsequent functionalization; (3) the trifluoromethyl group provides electronic modulation and enhances bioavailability. This trifunctional capability makes the compound particularly valuable for constructing molecular hybrids and conformationally constrained peptides targeting intracellular protein-protein interactions.
Table 3: Commercial Availability of Key Synthetic Intermediates
CAS Number | Compound Name | Purity | Commercial Suppliers | Primary Research Application | |
---|---|---|---|---|---|
2306270-08-4 | 1-(tert-Butoxycarbonylamino)-3-(trifluoromethyl)cyclobutanecarboxylic acid | ≥95% | AiFChem, BLD Pharm, ChemScene | Peptide synthesis, kinase inhibitor development | [1] [5] [10] |
1427319-48-9 | 3-(((Tert-butoxycarbonyl)amino)methyl)cyclobutanecarboxylic acid | Not specified | EVITAChem | Conformationally restricted GABA analogs | |
35264-09-6 | 1-tert-Butoxycarbonylaminocyclopentanecarboxylic acid | Not specified | CAS Common Chemistry | β-peptide foldamer research | [7] |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1